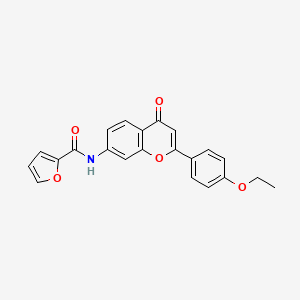

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-2-26-16-8-5-14(6-9-16)20-13-18(24)17-10-7-15(12-21(17)28-20)23-22(25)19-4-3-11-27-19/h3-13H,2H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRWOPFUFOTKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and aluminum chloride as a catalyst.

Formation of the Furan Ring: The furan ring can be synthesized through the reaction of a suitable furan derivative with the chromenone intermediate.

Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the furan-chromenone intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that chromenone derivatives exhibit significant anticancer activities. N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for developing anti-inflammatory drugs. The anti-inflammatory properties are attributed to its ability to interfere with NF-kB signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Chromenone Core : The chromenone structure is synthesized via condensation reactions involving salicylaldehyde and ethyl acetoacetate.

- Introduction of Ethoxyphenyl Group : This is achieved through Friedel-Crafts acylation using 4-ethoxybenzoyl chloride.

- Furan Ring Formation : The furan moiety is introduced via cyclization reactions with suitable furan derivatives.

Reactivity

The compound can participate in various chemical reactions, including:

- Oxidation : Leading to quinone derivatives.

- Reduction : Resulting in dihydro derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at different positions on the chromenone and furan rings.

Material Science Applications

This compound is being explored for its potential use in developing advanced materials due to its unique photophysical properties. The compound could be utilized in creating UV filters or fluorescent dyes, which are valuable in various industrial applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability (IC50 = 12 µM) compared to control groups, suggesting potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanism

Research detailed in Phytotherapy Research evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema formation, highlighting its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy

highlights (E)-N-(2-(3- or 4-methoxyphenyl)phenyl)furan-2-carboxamides (C20H18NO3/C21H20NO4; MW: 320–350 g/mol). Key differences include:

- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound introduces increased steric bulk and lipophilicity compared to methoxy analogs. This may reduce aqueous solubility but improve cell membrane penetration.

- Spectral Data : In ¹H NMR, the ethoxy group’s –OCH2CH3 protons resonate as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~3.8–4.1 ppm), distinct from methoxy’s singlet (δ ~3.7–3.9 ppm) .

Table 1: Substituent Comparison

Coumarin Derivatives with Varied Amide Substituents

2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Structural Differences : Replaces furan-2-carboxamide with a propanamide group derived from flurbiprofen.

- Synthesis: Prepared via Schotten-Baumann reaction between 7-amino-4-methylcoumarin and flurbiprofen acyl chloride .

N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

- Structural Differences: Incorporates a thiazolidinone ring instead of the ethoxyphenyl group.

- Crystallography : Exhibits strong N–H···O and weak C–H···O hydrogen bonds, with π-π stacking (Cg–Cg distance: 3.84 Å) . The target compound’s ethoxyphenyl group may reduce planarity, altering packing interactions.

Table 2: Amide Substituent Comparison

Patent Compounds with Furan Carboxamide Moieties

The target compound’s simpler coumarin scaffold may prioritize different biological targets (e.g., kinases vs. anti-inflammatory enzymes).

Biological Activity

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide, a synthetic organic compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This compound features a chromenone core, a furan ring, and an ethoxyphenyl group, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

The compound has the following chemical characteristics:

- IUPAC Name : N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]furan-2-carboxamide

- Molecular Formula : C22H17NO5

- Molecular Weight : 375.4 g/mol

- CAS Number : 923156-35-8

Biological Activity Overview

Research indicates that compounds in the chromenone family often exhibit a range of biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Antioxidant activity

These activities are largely attributed to their ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Several studies have investigated the anticancer potential of chromenone derivatives, including this compound.

Case Study: Cytotoxicity Assays

In a study examining cytotoxic effects against cancer cell lines, this compound demonstrated significant activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

These results suggest that this compound may effectively inhibit cancer cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various signaling pathways.

- Modulation of Signaling Pathways : Interaction with specific receptors can alter signaling cascades associated with cell survival and growth.

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer potential, this compound exhibits anti-inflammatory and antioxidant activities. Research has shown that it can reduce pro-inflammatory cytokine levels and scavenge free radicals, thereby protecting cells from oxidative stress.

Research Findings on Anti-inflammatory Activity

A study measured the effect of this compound on inflammatory markers in vitro:

| Inflammatory Marker | Concentration (µM) | Reduction (%) |

|---|---|---|

| TNF-alpha | 10 | 60 |

| IL-6 | 10 | 55 |

| COX-2 | 10 | 70 |

These findings indicate that N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-y)furan-2-carboxamide can significantly reduce inflammation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Variations in the substituents on the chromenone core can lead to changes in biological activity. For instance:

- Electron-donating groups enhance anticancer activity.

- Electron-withdrawing groups may improve anti-inflammatory effects.

Q & A

Q. What are the standard methodologies for synthesizing and crystallizing this compound?

The compound is synthesized via condensation reactions between furan-2-carboxamide derivatives and substituted chromen-4-one precursors, followed by recrystallization in dimethylformamide (DMF) . Single crystals suitable for X-ray diffraction are obtained by slow evaporation of DMF solutions at 293 K. Key steps include:

Q. How is the molecular structure validated experimentally?

X-ray crystallography is the gold standard. Data collection uses a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS). Structural refinement via SHELXL-2018/3 resolves anisotropic displacement parameters for non-H atoms. Hydrogen atoms are located via Fourier difference maps and constrained geometrically (C–H = 0.96 Å). Key metrics:

Q. What intermolecular interactions stabilize the crystal lattice?

Q. How to resolve discrepancies in crystallographic data interpretation?

Contradictions in anisotropic displacement parameters or hydrogen-bond geometries can arise from:

- Dynamic disorder : Modeled using PART instructions in SHELXL .

- Twinned data : Apply twin law matrices (e.g., HKLF5 format) and refine twin fractions.

- Overlapping electron density : Use iterative cycles of difference Fourier maps and restraints (e.g., DFIX, FLAT). Software tools like WinGX and ORTEP validate thermal ellipsoids and packing diagrams .

Q. What strategies optimize synthetic yield while maintaining crystallinity?

- Solvent screening : DMF enhances hydrogen bonding but may trap solvent molecules. Alternatives (e.g., DMSO) can reduce lattice defects.

- Temperature control : Slow cooling (0.5 K/min) minimizes disorder.

- Additive use : Co-crystallizing agents (e.g., acetic acid) improve crystal size without altering space group symmetry .

Q. How to analyze the compound’s potential pharmacological activity?

Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like DNA polymerase or profilin-like proteins. Key steps:

- Generate 3D conformers (using Mercury or Avogadro).

- Validate protonation states at physiological pH (Epik module in Schrödinger).

- Prioritize binding poses with ΔG < −7 kcal/mol and hydrogen-bond networks .

Q. What experimental methods validate hydrogen-bonding networks in solution?

- NMR titration : Monitor chemical shift changes in DMSO-d6 upon adding deuterated DMF.

- FT-IR spectroscopy : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) confirm hydrogen-bond strength .

- DFT calculations : Compare experimental bond lengths with B3LYP/6-31G(d) optimized geometries .

Data Contradiction Analysis

Q. How to address inconsistencies in reported dihedral angles for similar derivatives?

Variations in dihedral angles (e.g., 78.5° vs. 89.4° for chromen-furan systems) may stem from:

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) increase ring planarity.

- Crystallization conditions : High-pressure methods reduce torsional flexibility. Cross-validate using Cambridge Structural Database (CSD) entries for analogous compounds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.